molecular formula C15H10Cl4N2O2 B11111397 (E,E)-N,N'-[Methylenebis(oxy)]bis[1-(2,4-dichlorophenyl)methanimine]

(E,E)-N,N'-[Methylenebis(oxy)]bis[1-(2,4-dichlorophenyl)methanimine]

Cat. No.: B11111397
M. Wt: 392.1 g/mol
InChI Key: AYMBQHRDGSBNHZ-BPYXDGQXSA-N
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Description

(E,E)-N,N’-[Methylenebis(oxy)]bis[1-(2,4-dichlorophenyl)methanimine] is a synthetic organic compound characterized by its unique structure, which includes two 2,4-dichlorophenyl groups connected by a methylenebis(oxy) bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E,E)-N,N’-[Methylenebis(oxy)]bis[1-(2,4-dichlorophenyl)methanimine] typically involves the reaction of 2,4-dichlorobenzaldehyde with methylenebis(oxy)amine under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst like p-toluenesulfonic acid to facilitate the formation of the imine bonds. The reaction mixture is heated to reflux for several hours, followed by cooling and purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for efficiency and yield, potentially using continuous flow reactors and automated systems to control reaction parameters. The use of high-purity starting materials and advanced purification techniques ensures the production of a high-quality product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(E,E)-N,N’-[Methylenebis(oxy)]bis[1-(2,4-dichlorophenyl)methanimine] can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.

    Substitution: Nucleophiles such as hydroxylamine or ammonia; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(E,E)-N,N’-[Methylenebis(oxy)]bis[1-(2,4-dichlorophenyl)methanimine] has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of advanced materials, coatings, and polymers with specific properties.

Mechanism of Action

The mechanism of action of (E,E)-N,N’-[Methylenebis(oxy)]bis[1-(2,4-dichlorophenyl)methanimine] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    N,N’-[Methylenebis(oxy)]bis[1-(2,4-dichlorophenyl)methanimine]: A closely related compound with similar structural features.

    N,N’-[Ethylene bis(oxy)]bis[1-(2,4-dichlorophenyl)methanimine]: Another similar compound with an ethylene bridge instead of a methylene bridge.

    N,N’-[Propylene bis(oxy)]bis[1-(2,4-dichlorophenyl)methanimine]: A compound with a propylene bridge, showing different reactivity and properties.

Uniqueness

(E,E)-N,N’-[Methylenebis(oxy)]bis[1-(2,4-dichlorophenyl)methanimine] stands out due to its specific methylenebis(oxy) bridge, which imparts unique chemical and physical properties

Properties

Molecular Formula

C15H10Cl4N2O2

Molecular Weight

392.1 g/mol

IUPAC Name

(E)-1-(2,4-dichlorophenyl)-N-[[(E)-(2,4-dichlorophenyl)methylideneamino]oxymethoxy]methanimine

InChI

InChI=1S/C15H10Cl4N2O2/c16-12-3-1-10(14(18)5-12)7-20-22-9-23-21-8-11-2-4-13(17)6-15(11)19/h1-8H,9H2/b20-7+,21-8+

InChI Key

AYMBQHRDGSBNHZ-BPYXDGQXSA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)/C=N/OCO/N=C/C2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C=NOCON=CC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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